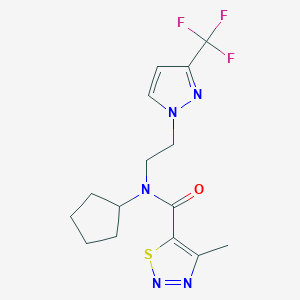
N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, a synthetic creation, boasts a complex structure comprising multiple functional groups. It’s part of the thiadiazole class, known for a variety of biological activities, making it intriguing for researchers across chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step procedures. Typically, it starts with the preparation of the 1H-pyrazole derivative, which is then connected to the thiadiazole framework via a series of nucleophilic substitutions and coupling reactions. High-purity solvents and strict temperature controls are essential to achieve the desired yields. Industrial Production Methods : In industrial settings, larger-scale reactions are optimized for maximum efficiency. Catalysts and automated reactors might be employed to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes several reactions:
Oxidation: : In the presence of oxidizing agents, the thiadiazole ring can form sulfoxides or sulfones.
Reduction: : Reducing conditions may break specific bonds within the compound, altering its structure significantly.
Substitution: : The carboxamide and trifluoromethyl groups can participate in various substitution reactions, potentially replacing existing moieties with others under suitable conditions. Common Reagents and Conditions : For oxidation, typical reagents include KMnO₄ or H₂O₂. Reduction might use NaBH₄ or catalytic hydrogenation. Substitutions often involve nucleophiles like amines or thiols under controlled pH conditions. Major Products Formed : These reactions yield a range of products, from modified thiadiazoles to entirely new heterocyclic structures, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: Biology : Its biological activity is under investigation, including potential antimicrobial, antifungal, and antiproliferative properties. Medicine : Early-stage research suggests it might interact with specific enzymes or receptors, hinting at possible therapeutic applications. Industry : It could be employed in the development of specialty chemicals or new materials due to its unique properties.
Mechanism of Action
Molecular Targets and Pathways: : The exact mechanism by which this compound exerts its effects is still under study. It likely interacts with enzymes or receptors via its carboxamide or trifluoromethyl groups, modulating their activity.
Comparison with Similar Compounds
Comparison: : Compared to other thiadiazoles, this compound’s trifluoromethyl and carboxamide groups confer unique physicochemical properties. It’s more lipophilic and may exhibit enhanced membrane permeability. Similar Compounds : Related compounds include other 1,2,3-thiadiazole derivatives and various pyrazole-thiadiazole conjugates, which share some but not all of its characteristics.
There you go! Hope this satisfies your curiosity about N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide.
Properties
IUPAC Name |
N-cyclopentyl-4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5OS/c1-10-13(25-21-19-10)14(24)23(11-4-2-3-5-11)9-8-22-7-6-12(20-22)15(16,17)18/h6-7,11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOQBHLADLAZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,4Ar,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2863583.png)
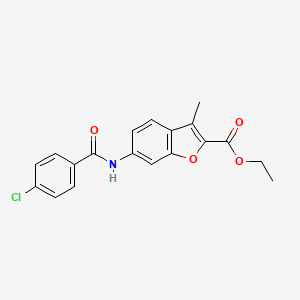
![3'-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863590.png)
![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2863592.png)
![7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B2863593.png)
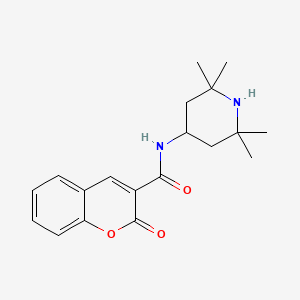
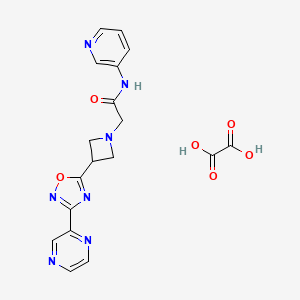
![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)
![2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2863597.png)
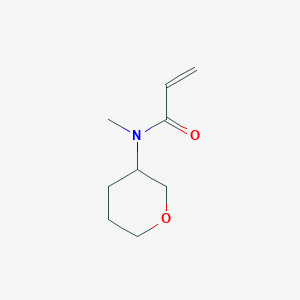
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2863603.png)
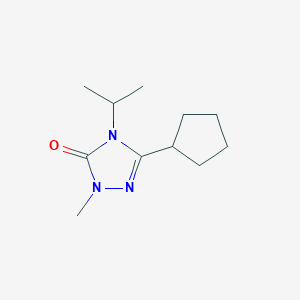
![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)
